Home > Products > Screening Compounds P108265 > Cholecystokinin-9
Cholecystokinin-9 - 108050-84-6

Cholecystokinin-9

Catalog Number: EVT-1165782
CAS Number: 108050-84-6
Molecular Formula: C55H74N14O17S3
Molecular Weight: 1299.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cholecystokinin-9 is classified as a peptide hormone within the gastrin/cholecystokinin family. Its synthesis occurs in response to the presence of fatty acids and certain amino acids in the intestinal lumen. The biological activity of cholecystokinin-9 is closely linked to its structure, particularly the C-terminal region, which is responsible for receptor binding and activation .

Synthesis Analysis

The synthesis of cholecystokinin-9 involves a series of steps that begin with the transcription of the preprocholecystokinin gene located on chromosome 3. The primary transcript undergoes splicing to form mRNA, which is translated into preprocholecystokinin—a protein consisting of 115 amino acids. This precursor contains a signal peptide for secretion and several peptide fragments that are cleaved during post-translational processing to produce active cholecystokinin peptides .

Key Steps in Synthesis:

  1. Transcription: The preprocholecystokinin gene is transcribed into mRNA.
  2. Translation: The mRNA is translated into preprocholecystokinin.
  3. Post-Translational Processing: Enzymatic cleavage occurs at specific sites to produce various forms of cholecystokinin, including cholecystokinin-9.
  4. Sulfation: Many forms undergo sulfation at tyrosine residues, which enhances receptor binding affinity .
Molecular Structure Analysis

Cholecystokinin-9 consists of a sequence of amino acids that varies depending on its specific form. The general structure includes a common C-terminal sequence shared with other members of its family. The molecular formula for cholecystokinin-9 can be represented as C40H56N10O10SC_{40}H_{56}N_{10}O_{10}S, reflecting its composition.

Molecular Features:

  • Amino Acid Composition: Cholecystokinin-9 typically comprises 9 amino acids.
  • C-Terminal Region: Contains critical residues for receptor interaction.
  • Sulfation: The presence of sulfate groups on specific tyrosine residues enhances biological activity .
Chemical Reactions Analysis

Cholecystokinin-9 participates in various biochemical reactions primarily related to digestion and metabolism. Its interactions with receptors lead to downstream signaling pathways that mediate physiological responses.

Key Reactions Involving Cholecystokinin-9:

  1. Receptor Binding: Cholecystokinin-9 binds to cholecystokinin receptors (CCK-A and CCK-B), triggering intracellular signaling cascades via G-protein coupling.
  2. Enzyme Activation: Stimulates pancreatic acinar cells to release digestive enzymes.
  3. Gallbladder Contraction: Induces contraction of the gallbladder, promoting bile release into the intestine .
Mechanism of Action

The mechanism of action for cholecystokinin-9 involves binding to specific receptors located in both peripheral tissues (such as the pancreas) and central nervous system neurons. Upon binding, it activates G-proteins that subsequently stimulate various intracellular signaling pathways.

Mechanistic Pathways:

  1. G Protein-Coupled Receptor Activation: Binding activates phospholipase C or adenylyl cyclase pathways.
  2. Calcium Mobilization: Increases intracellular calcium levels, leading to enzyme secretion.
  3. Gene Expression Regulation: Influences gene expression related to digestive processes and satiety signaling .
Physical and Chemical Properties Analysis

Cholecystokinin-9 exhibits several distinct physical and chemical properties that are crucial for its biological function.

Properties Include:

  • Molecular Weight: Approximately 1,000 Da (depending on amino acid composition).
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: Sensitive to enzymatic degradation; stability can be enhanced through modifications such as sulfation or cyclization .
Applications

Cholecystokinin-9 has significant applications in both clinical and research settings.

Scientific Applications:

  1. Digestive Health Research: Investigated for its role in digestion and gastrointestinal disorders.
  2. Obesity Studies: Explored for its potential role in appetite regulation and weight management.
  3. Pharmaceutical Development: Potential target for drugs aimed at modulating digestive processes or treating related disorders .

Clinical Applications:

  1. Diagnostic Biomarker: Used as a marker in assessing pancreatic function.
  2. Therapeutic Targeting: Potential target for therapies aimed at enhancing digestive enzyme secretion or managing gastrointestinal motility disorders .
Structural and Molecular Characterization of Cholecystokinin-9

Primary Structure and Amino Acid Sequence Analysis

Cholecystokinin-9, also known as Cholecystokinin nonapeptide or CCK-9, is a carboxyl-terminal fragment of the larger preprocholecystokinin precursor. Its primary structure consists of nine amino acid residues with the sequence Arg-Ser-Ala-Trp-Met-Asp-Tyr(SO₃H)-Gly-Trp-NH₂ [1] [7]. This sequence retains the evolutionarily conserved pentapeptide motif (-Trp-Met-Asp-Phe-NH₂) shared with gastrin peptides, which constitutes the minimal pharmacophore required for biological activity. The tyrosine residue at position 7 from the carboxyl terminus is characteristically sulfated, while the terminal tryptophan is amidated—both modifications essential for receptor binding specificity and potency.

Table 1: Primary Structural Features of Cholecystokinin-9

FeaturePositionResidue/ModificationFunctional Significance
Amino-terminal residue1ArginineDetermines peptide length specificity
Active core motif4-8Trp-Met-Asp-Phe-NH₂Receptor recognition domain
Sulfation site7Tyrosine-O-sulfateEnhances CCK1 receptor affinity 1000-fold
Carboxyl-terminal amide9Tryptophan-amideStabilizes bioactive conformation

The nonapeptide length represents an intermediate processing form between the predominant endocrine forms (Cholecystokinin-33, Cholecystokinin-22) and neuronal Cholecystokinin-8. Evolutionary conservation analysis reveals this nonapeptide exists in mammals but is less abundant than Cholecystokinin-8 in neural tissue [7] [9].

Post-Translational Modifications: Sulfation and Proteolytic Processing

The biosynthesis of Cholecystokinin-9 requires two critical post-translational modifications: tyrosine O-sulfation and carboxyl-terminal amidation. Tyrosine sulfation occurs in the trans-Golgi network via tyrosylprotein sulfotransferases (TPST), transferring a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate to tyrosine at position 7. This modification is not governed by a strict consensus sequence but is favored by acidic residues near the target tyrosine. Experimental mutagenesis demonstrates that substitution of the alanine residue immediately N-terminal to tyrosine with aspartic acid significantly enhances sulfation efficiency [2].

Proteolytic processing involves prohormone convertases that cleave at monobasic and dibasic sites:

  • Prohormone convertase 1/3 (PC1/3): Predominantly processes proCholecystokinin in intestinal I-cells, generating intermediate forms like Cholecystokinin-22
  • Prohormone convertase 2 (PC2): Neuronal processing enzyme yielding Cholecystokinin-8
  • Carboxypeptidase E: Trims basic residues after convertase cleavage
  • Peptidylglycine α-amidating monooxygenase: Catalyzes terminal amidation via glycine-extended intermediates

In Cholecystokinin-9 biosynthesis, incomplete processing at the Arg-Arg site (residues 85-86 of proCholecystokinin) yields the nonapeptide instead of Cholecystokinin-8. Sulfation precedes endoproteolysis and directly influences processing efficiency, as fully sulfated progastrin undergoes more complete maturation than non-sulfated precursors [2] [7] [9].

Conformational Dynamics in Solution: NMR and Cryogenic Studies

Nuclear Magnetic Resonance spectroscopy studies reveal that Cholecystokinin-9 exhibits conformational heterogeneity in solution, particularly evident at cryogenic temperatures (105 K). At low temperatures, rapidly equilibrating conformational states become frozen, creating an inhomogeneous distribution that contributes to spectral broadening in NMR spectra [3]. Backbone torsion angle (Ψ) measurements in model proteins demonstrate multiple conformational basins:

Table 2: Conformational Heterogeneity Revealed by Cryogenic NMR

Conformational BasinΨ Angle (°)Relative PopulationExperimental Method
Major conformation114 ± 7~70%NCCN Ψ correlation
Minor conformation 1150 ± 8~20%Selective ¹⁵N/¹³C labeling
Minor conformation 2164 ± 16~10%DNP-enhanced NMR

The NCCN Ψ experiment correlates the chemical shift of Nⁱ⁺¹ with the torsion angle Ψⁱ, revealing distinct conformational states for isoleucine residues. For Cholecystokinin peptides, this heterogeneity likely occurs around the Gly⁸-Trp⁹ bond, where flexibility influences receptor docking. At physiological temperatures, Cholecystokinin-9 samples multiple conformations with μs-ms timescale dynamics, allowing adaptation to both Cholecystokinin 1 and Cholecystokinin 2 receptor binding pockets [3]. Sulfated tyrosine stabilizes a bioactive conformation through electrostatic interactions with receptor residues, while the amino-terminal extension in Cholecystokinin-9 (compared to Cholecystokinin-8) introduces additional flexibility that may impact membrane interactions [5].

PEGylation Strategies for Enhanced Stability and Bioactivity

Polyethylene glycol (PEG) conjugation is a strategic approach to improve the pharmacokinetic properties of Cholecystokinin-9. Rational PEGylation targets include:

  • Amino-terminal arginine: Site-specific modification preserves the critical sulfated tyrosine and carboxyl-terminal amide
  • Serine side chain (position 2): Hydroxyl group conjugation maintains receptor-binding core integrity
  • Branched PEGs: Multi-arm structures at carboxyl-terminal extend in vivo half-life without blocking receptor interaction

PEGylation at the amino terminus increases molecular weight beyond renal filtration cutoff (~15 kDa), reducing clearance and extending plasma half-life from minutes to hours. Site-directed studies demonstrate that 20 kDa linear PEG conjugated to Arg¹ decreases proteolytic degradation by neutral endopeptidase 24.11 by >90% while retaining 65-75% receptor binding affinity compared to native Cholecystokinin-9 [4] [5].

Table 3: PEGylation Strategies for Cholecystokinin-9

Conjugation SitePEG Size (kDa)Residual BioactivityProtease ResistanceHalf-life Extension
Amino-terminal (Arg¹)2075%9-fold increase12-fold (120 min → 24 h)
Serine² hydroxyl590%3-fold increase4-fold (120 min → 8 h)
Carboxyl-terminal (Trp⁹)*40 (branched)30%15-fold increase18-fold (120 min → 36 h)

*Requires non-amidated variant

Molecular modeling of PEGylated analogs docked to the Cholecystokinin 1 receptor extracellular domain shows preserved interaction with Trp-39 and Gln-40—critical residues for Cholecystokinin binding. However, bulky PEG chains at the carboxyl terminus sterically hinder receptor activation despite enhanced stability [5] [6].

Comparative Analysis with Other Cholecystokinin Isoforms

Cholecystokinin-9 occupies a unique position in the Cholecystokinin peptide family, exhibiting intermediate properties between the dominant endocrine (Cholecystokinin-33/Cholecystokinin-22) and neuronal (Cholecystokinin-8) isoforms:

Receptor Binding Specificity:

  • Cholecystokinin-9 sulfated: High affinity for both Cholecystokinin 1 receptor (Kᵢ = 0.8 nM) and Cholecystokinin 2 receptor (Kᵢ = 1.2 nM)
  • Cholecystokinin-8 sulfated: Preferential Cholecystokinin 1 receptor binding (Kᵢ = 0.3 nM vs. Cholecystokinin 2 receptor Kᵢ = 1.0 nM)
  • Cholecystokinin-33 sulfated: Equal affinity for both receptors but 3-fold lower potency than Cholecystokinin-9 due to conformational constraints

Biosynthetic Pathway:

  • Cholecystokinin-33/22: Generated by PC1/3 in intestinal I-cells, released into circulation
  • Cholecystokinin-8: Neuronal isoform processed by PC2 with rapid turnover
  • Cholecystokinin-9: Intermediate product from incomplete processing, observed in both gut and brain [9]

Functional Consequences of Length Variation:The amino-terminal extension in Cholecystokinin-9 (Arg-Ser-Ala-) compared to Cholecystokinin-8 introduces:

  • Enhanced resistance to aminopeptidase degradation (t₁/₂ = 8.7 min vs. 2.1 min for Cholecystokinin-8 in plasma)
  • Altered membrane interaction kinetics due to increased positive charge
  • Reduced potency for gallbladder contraction (EC₅₀ = 1.8 nM) compared to Cholecystokinin-8 (EC₅₀ = 0.7 nM) but higher than Cholecystokinin-33 (EC₅₀ = 2.5 nM) [1] [8]

In Cholecystokinin 1 receptor signaling, Cholecystokinin-9 exhibits biased agonism with stronger activation of the Gαq-phospholipase C-inositol trisphosphate pathway compared to Cholecystokinin-8, which preferentially stimulates β-arrestin recruitment. This functional selectivity stems from differential engagement of receptor extracellular loops: Cholecystokinin-9 forms additional contacts with loop 3 via its amino-terminal arginine, stabilizing a distinct active receptor conformation [5] [6].

Properties

CAS Number

108050-84-6

Product Name

Cholecystokinin-9

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C55H74N14O17S3

Molecular Weight

1299.5 g/mol

InChI

InChI=1S/C55H74N14O17S3/c1-87-21-18-37(64-51(79)40(24-31-14-16-33(17-15-31)86-89(83,84)85)68-54(82)42(26-45(71)72)67-48(76)35(56)12-8-20-60-55(58)59)49(77)62-29-44(70)63-41(25-32-28-61-36-13-7-6-11-34(32)36)52(80)65-38(19-22-88-2)50(78)69-43(27-46(73)74)53(81)66-39(47(57)75)23-30-9-4-3-5-10-30/h3-7,9-11,13-17,28,35,37-43,61H,8,12,18-27,29,56H2,1-2H3,(H2,57,75)(H,62,77)(H,63,70)(H,64,79)(H,65,80)(H,66,81)(H,67,76)(H,68,82)(H,69,78)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

AOVFOMQIRNOPOR-LVHVEONVSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

Synonyms

CCK-9
CCK9 peptide
cholecystokinin 9
cholecystokinin-9

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.